molecular formula C7H15NS B1615983 2-Isobutylthiazolidine CAS No. 696-70-8

2-Isobutylthiazolidine

Cat. No.: B1615983
CAS No.: 696-70-8
M. Wt: 145.27 g/mol
InChI Key: OLVZVPBWPSBRNF-UHFFFAOYSA-N
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Description

2-Isobutylthiazolidine is a heterocyclic organic compound with the molecular formula C₇H₁₅NS. It features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylthiazolidine typically involves the condensation of isobutylamine with mercaptoacetaldehyde. This reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to optimize reaction conditions and scale-up processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to improve the environmental footprint of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylthiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiazolidinone and thiazolidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Isobutylthiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutylthiazolidine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can modulate enzyme activity and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Isobutylthiazolidine is unique due to its specific isobutyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes .

Properties

IUPAC Name

2-(2-methylpropyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-6(2)5-7-8-3-4-9-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVZVPBWPSBRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989681
Record name 2-(2-Methylpropyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-2-(2-Methylpropyl)thiazolidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

696-70-8
Record name Thiazolidine, 2-isobutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methylpropyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

125 °C
Record name (±)-2-(2-Methylpropyl)thiazolidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Isobutylthiazolidine
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2-Isobutylthiazolidine
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2-Isobutylthiazolidine
Reactant of Route 4
2-Isobutylthiazolidine
Reactant of Route 5
2-Isobutylthiazolidine
Reactant of Route 6
2-Isobutylthiazolidine

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